

understanding the pharmacology of histamine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Histamine hydrochloride*

Cat. No.: *B3434736*

[Get Quote](#)

An In-depth Technical Guide to the Pharmacology of Histamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

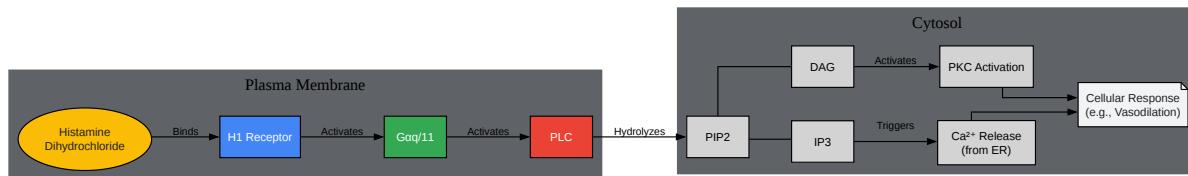
Histamine dihydrochloride, the hydrochloride salt of the biogenic amine histamine, is a potent immunomodulator with a multifaceted pharmacological profile. While histamine is endogenously associated with allergic and inflammatory responses, the exogenous administration of histamine dihydrochloride has been leveraged for therapeutic purposes, most notably in oncology. Marketed in the European Union under the trade name Ceplene®, it is used in combination with low-dose interleukin-2 (IL-2) for the prevention of relapse in adult patients with Acute Myeloid Leukemia (AML) in their first complete remission.[1][2][3] Histamine dihydrochloride is also an FDA-approved active ingredient in over-the-counter (OTC) topical analgesics for the temporary relief of minor muscle and joint pain.[1]

This technical guide provides a comprehensive overview of the pharmacology of histamine dihydrochloride, focusing on its mechanism of action, receptor signaling, pharmacokinetics, and clinical application, with a particular emphasis on its role in cancer immunotherapy.

Mechanism of Action

The therapeutic effects of histamine dihydrochloride are primarily mediated through its interaction with the four subtypes of histamine G-protein coupled receptors (GPCRs): H1, H2,

H3, and H4. Its principal application in AML immunotherapy hinges on its ability to counteract immunosuppression within the tumor microenvironment.[4][5]


The core mechanism involves the inhibition of reactive oxygen species (ROS) formation by myeloid-derived suppressor cells (MDSCs), such as monocytes and granulocytes.[4][6][7][8] These cells express histamine H2 receptors, and the binding of histamine dihydrochloride inhibits the NADPH oxidase (NOX2) enzyme, a major source of immunosuppressive ROS.[9] By mitigating this oxidative stress, histamine dihydrochloride protects crucial cytotoxic immune effector cells, namely Natural Killer (NK) cells and T-cells, from inactivation and apoptosis.[6][7][10][11] This protective effect allows for enhanced immune-mediated killing of residual leukemic cells, a mechanism that is synergistic with the immune-stimulating properties of co-administered IL-2.[4][10][12]

Histamine Receptor Signaling Pathways

Histamine dihydrochloride is a non-selective agonist at all four histamine receptors, each coupled to distinct intracellular signaling cascades. The net physiological and pharmacological effect is determined by the specific receptor subtypes expressed on target cells.

H1 Receptor (H1R) Signaling

Primarily located on smooth muscle, endothelial cells, and central nervous system neurons, the H1 receptor is coupled to G α q/11 proteins.[2][13] Activation initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), culminating in downstream cellular responses like smooth muscle contraction and increased vascular permeability.[2][14]

[Click to download full resolution via product page](#)

Caption: Histamine H1 Receptor (Gq-coupled) Signaling Pathway.

H2 Receptor (H2R) Signaling

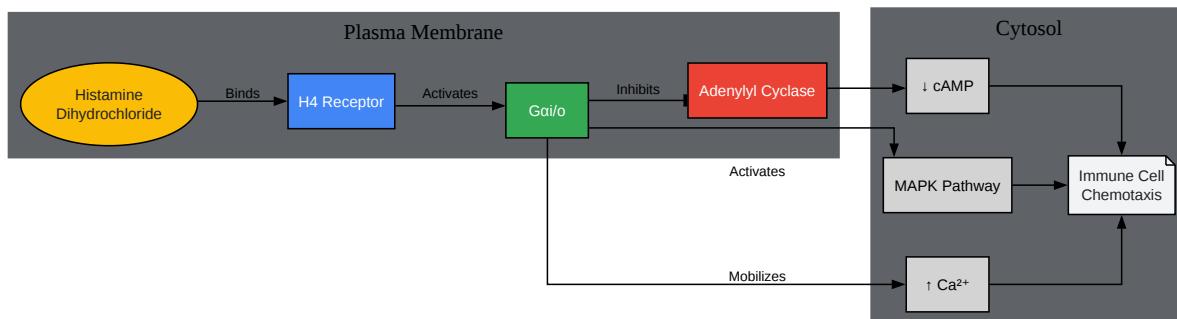
The H2 receptor is prominently expressed on gastric parietal cells, immune cells (including monocytes and MDSCs), and smooth muscle cells.[13] It is coupled to Gαs proteins. Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[5][15] cAMP, a key second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses, such as the inhibition of ROS production in myeloid cells.[5][6]

[Click to download full resolution via product page](#)

Caption: Histamine H2 Receptor (Gs-coupled) Signaling Pathway.

H3 Receptor (H3R) Signaling

The H3 receptor is primarily expressed in the central nervous system, where it functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters (e.g., dopamine, acetylcholine, norepinephrine).[16][17] It couples to G_{ai/o} proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[16][18]



[Click to download full resolution via product page](#)

Caption: Histamine H3 Receptor (Gi-coupled) Signaling Pathway.

H4 Receptor (H4R) Signaling

The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and dendritic cells, highlighting its role in immune and inflammatory processes.[19][20] Similar to the H3 receptor, it couples to G_{ai/o} proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[21] H4R activation also mobilizes intracellular Ca²⁺ and activates the MAPK pathway, mediating responses such as chemotaxis of immune cells.[20][21]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. ashpublications.org [ashpublications.org]
- 3. CEPLENE - CT 8468 - Version anglaise [has-sante.fr]
- 4. stemcell.com [stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Histamine dihydrochloride: in the management of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine reduces susceptibility to natural killer cells via down-regulation of NKG2D ligands on human monocytic leukaemia THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine dihydrochloride: inhibiting oxidants and synergising IL-2-mediated immune activation in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine dihydrochloride for the treatment of acute myeloid leukemia, malignant melanoma and renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved leukemia-free survival after postconsolidation immunotherapy with histamine dihydrochloride and interleukin-2 in acute myeloid leukemia: results of a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viable Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring histamine and cytokine release from basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Spotlight on histamine dihydrochloride in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the pharmacology of histamine dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3434736#understanding-the-pharmacology-of-histamine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com